N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

Catalog No.
S3390002
CAS No.
1415562-49-0
M.F
C15H13IN4O6
M. Wt
472.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-y...

CAS Number

1415562-49-0

Product Name

N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

IUPAC Name

N-[5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide

Molecular Formula

C15H13IN4O6

Molecular Weight

472.19 g/mol

InChI

InChI=1S/C15H13IN4O6/c1-9(21)17-14-13(20(24)25)8-12(16)15(18-14)26-7-6-10-2-4-11(5-3-10)19(22)23/h2-5,8H,6-7H2,1H3,(H,17,18,21)

InChI Key

UCENSQKJICXIIU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])I)OCCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])I)OCCC2=CC=C(C=C2)[N+](=O)[O-]

N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with iodine and nitro groups, as well as an ethoxy group linked to a nitrophenyl moiety. Its molecular formula is C15H13IN4O6C_{15}H_{13}IN_{4}O_{6}, and it has a molar mass of approximately 472.19 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups that can interact with biological systems.

Typical of amides and nitro compounds, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amino groups, altering the compound's biological activity.
  • Acylation Reactions: The acetamide group can participate in further acylation reactions, expanding the compound's chemical diversity.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for research purposes.

N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide exhibits significant biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: The presence of nitro and halogen substituents often correlates with cytotoxic effects on cancer cells.
  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential for antibiotic development.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or infections.

The synthesis of N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide can be achieved through several methods:

  • Substitution Reactions: Starting from 5-iodo-3-nitropyridine, an ethoxy group can be introduced via nucleophilic substitution with 4-nitrophenethanol.
  • Acetylation: The final acetamide group can be introduced through acetylation using acetic anhydride or acetyl chloride under basic conditions.
  • Multi-step Synthesis: Using various intermediates that contain the required functional groups, a multi-step synthesis approach can be employed to build up the complex structure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide has several potential applications:

  • Pharmaceutical Development: Its structure suggests utility in developing new drugs targeting cancer or bacterial infections.
  • Chemical Probes: It may serve as a chemical probe in biological research to study enzyme interactions or cellular pathways.
  • Material Science: The compound could have applications in creating novel materials due to its unique electronic properties derived from the heterocyclic structure.

Interaction studies involving N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide focus on understanding how it interacts with biological targets:

  • Binding Affinity Studies: Investigating how strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Elucidating the biochemical pathways affected by this compound through in vitro assays.
  • Toxicology Assessments: Evaluating any potential toxic effects on human cells or model organisms to understand safety profiles.

These studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural features with N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxy-2-nitrophenyl)acetamideHydroxy group instead of ethoxyAntimicrobial properties
5-Iodo-N-(2-pyridinyl)acetamideLacks nitro groupsPotential anticancer activity
N-(2-amino-4-nitrophenyl)acetamideAmino instead of nitroAntioxidant properties

The uniqueness of N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide lies in its combination of halogen and multiple nitro groups, which may enhance its reactivity and biological activity compared to these similar compounds.

This comprehensive overview highlights the significance of N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide in chemical research and its potential therapeutic applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

471.98798 g/mol

Monoisotopic Mass

471.98798 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-04-14

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